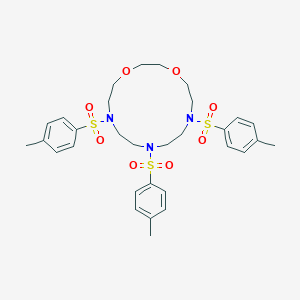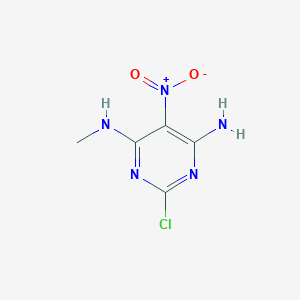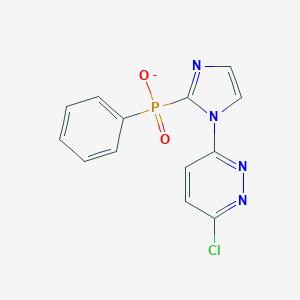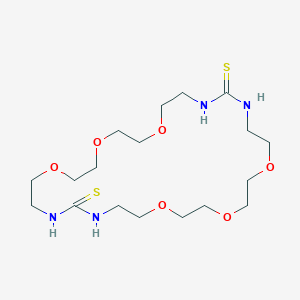
7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE” is a complex organic compound characterized by its unique cyclic structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE typically involves multi-step organic reactions. The starting materials often include toluene-4-sulfonyl chloride and appropriate amine precursors. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production may scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.
Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst or ligand in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study biological pathways and interactions.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
作用機序
The mechanism of action for 7,10,13-TRIS(4-METHYLBENZENESULFONYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANE involves its interaction with molecular targets through its functional groups. The sulfonyl groups can participate in various chemical reactions, while the cyclic structure provides stability and specificity in binding interactions.
類似化合物との比較
Similar Compounds
Cyclodextrins: Similar cyclic structures but with different functional groups.
Crown Ethers: Cyclic compounds with oxygen atoms that can form complexes with metal ions.
Calixarenes: Cyclic compounds with phenolic units.
Uniqueness
For detailed and specific information, consulting scientific literature and databases is recommended.
特性
分子式 |
C31H41N3O8S3 |
|---|---|
分子量 |
679.9g/mol |
IUPAC名 |
7,10,13-tris-(4-methylphenyl)sulfonyl-1,4-dioxa-7,10,13-triazacyclopentadecane |
InChI |
InChI=1S/C31H41N3O8S3/c1-26-4-10-29(11-5-26)43(35,36)32-16-18-33(44(37,38)30-12-6-27(2)7-13-30)20-22-41-24-25-42-23-21-34(19-17-32)45(39,40)31-14-8-28(3)9-15-31/h4-15H,16-25H2,1-3H3 |
InChIキー |
GJXAGFKDQBSFQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCOCCOCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCOCCOCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)
![2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B381904.png)

![{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid](/img/structure/B381906.png)
![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)
![2-[(Imidazo[1,2-a]pyrimidin-2-ylmethyl)sulfanyl]phenylamine](/img/structure/B381913.png)


![3-Bromonaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B381919.png)
![7-[(1-adamantylcarbonyl)oxy]-9-oxo-9H-fluoren-2-yl 1-adamantanecarboxylate](/img/structure/B381923.png)
